Estrone-2,4-D2
Overview
Description
Estrone-2,4-D2 is an isotopically labeled research compound . It is a variant of Estrone, which is a female sex hormone . Estrone is the weakest type of estrogen and is typically higher after menopause . It supports female sexual development and function .
Synthesis Analysis
Estrone is synthesized from androstenedione by the aromatase enzyme system in the ovaries and placenta, and is also synthesized from estradiol by 17-hydroxy steroid dehydrogenase in the liver . A total synthesis of estrone has been reported based on a novel cascade of radical cyclizations .Molecular Structure Analysis
The molecular formula of Estrone-2,4-D2 is C18H22O2. The molecular weight is 272.384. The structure of estrone includes a 3-hydroxyl group and a 17-ketone .Chemical Reactions Analysis
Estrone, including its variant Estrone-2,4-D2, can undergo various chemical reactions. For instance, it can be converted to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .Physical And Chemical Properties Analysis
Estrone-2,4-D2 has a molecular weight of 272.38 . The density of estrone is 1.2±0.1 g/cm3, and it has a boiling point of 445.2±45.0 °C at 760 mmHg .Scientific Research Applications
Photocatalytic Removal in Water and Wastewater : Estrone, being a natural hormone and part of EDCs, can interfere with the endocrine systems in humans and wildlife. Research has shown that photocatalytic removal of estrone using catalysts like TiO2 is effective. Conditions such as higher catalyst load, modified catalysts, and ideal pH can influence the removal rate of estrone in water treatments (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Electrochemical Degradation : Electrochemical degradation using a boron-doped diamond anode in a filter-press reactor has been employed to degrade estrone effectively. Variables like flow rate, current density, concentration, pH, and presence of Cl- ions can influence the degradation performance (Brocenschi, Rocha‐Filho, Bocchi, & Biaggio, 2016).
Influence on D2 Receptors : Estradiol, which is closely related to estrone, has been found to increase D2 receptor density in the rat striatum and nucleus accumbens, suggesting a role for estrogen receptors in the modulation of D2 receptors (Saux, Morissette, & Paolo, 2006).
Uptake by Rat Choroid Plexus : The uptake of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat choroid plexus involves two transporters, one of which is influenced by estrone sulfate, demonstrating a possible interaction mechanism of estrone in biological systems (Lowes, Sykes, Breen, Ragone, & Miller, 2005).
Magnetic Nanoparticles for Estrone Recognition : A study synthesized magnetic nanoparticles coated with estrone-imprinted polymer, highlighting its potential for biochemical separation and specific recognition of estrone (Wang, Wang, He, Zhang, & Chen, 2009).
Solid-Phase Extraction—Enzyme-Linked Immunosorbent Assay for Estrone Detection : This method, combining solid-phase extraction and enzyme-linked immunosorbent assay, can detect estrone in environmental water samples, indicating its application in monitoring water quality (Li, Wang, Lee, Allan, & Kennedy, 2004).
Metabolic Activation of Estrone : Human hepatic cytochrome P450 enzymes play a significant role in the metabolic activation of estrone, indicating its potential impact on estrogen carcinogenesis (Shou, Korzekwa, Brooks, Krausz, Gonzalez, & Gelboin, 1997).
Estrone in Food and Obesity : Estrone's presence in food, particularly in animal tissues and fats, suggests it may influence body weight and potentially contribute to obesity (Remesar, Tang, Ferrer, Torregrosa, Virgili, Masanés, Fernández-López, & Alemany, 1999).
Estrone Sulfate Measurement in Laboratory Medicine : Estrone sulfate, being the most abundant circulating estrogen, has potential as a biomarker in conditions requiring estimation of low levels of estrogen or changes in estrogen levels (Rezvanpour & Don-Wauchope, 2017).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-2,4-dideuterio-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXHEGUUPJUMQT-HUQKQUBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259852 | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone-2,4-D2 | |
CAS RN |
350820-16-5 | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350820-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,4-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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